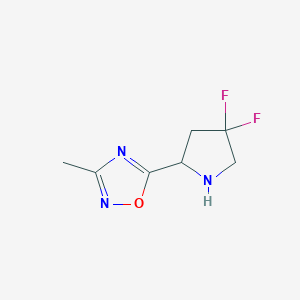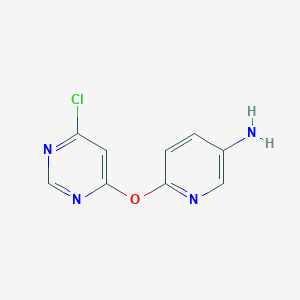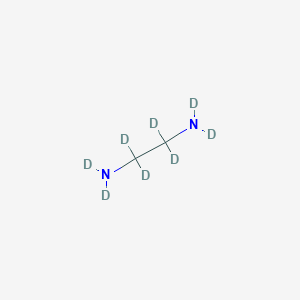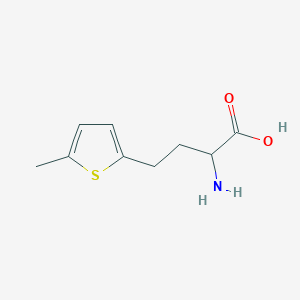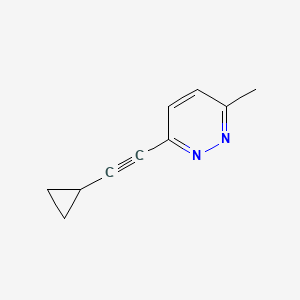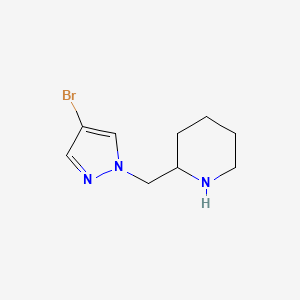
2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine
Übersicht
Beschreibung
The compound “2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring and a 4-bromo-1H-pyrazol-1-yl group . Piperidine is a six-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving the formation of the piperidine ring and the subsequent attachment of the pyrazole group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both the piperidine and pyrazole rings. The presence of the bromine atom on the pyrazole ring would likely be a significant feature in any spectroscopic analysis .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the bromine atom on the pyrazole ring, which could potentially act as a leaving group in certain reactions .
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
The compound has been identified as an aurora kinase inhibitor, showing potential for cancer treatment by inhibiting Aurora A. This suggests its role in targeted therapies for cancerous cell growth inhibition (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Crystal Structure
A related compound has been synthesized, with its structure characterized by various spectroscopic methods. The structure elucidation helps understand the molecular configuration and potential reactivity in various applications, such as antiviral and fungicidal activities (Li et al., 2015).
Convenient Synthesis Methods
The compound's derivatives, including (1H-Azol-1-yl)piperidines, have been synthesized using a convenient method. This indicates its synthetic accessibility, which is crucial for its application in research and drug development (N. V. Shevchuk et al., 2012).
Key Intermediate in Synthesis
A derivative of this compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, serves as a key intermediate in the synthesis of Crizotinib, highlighting its importance in the synthesis of clinically relevant drugs (Steven J. Fussell et al., 2012).
Molecular Structure Studies
Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. These studies involve X-ray crystallography combined with Hirshfeld and DFT calculations, indicating the compound's relevance in detailed molecular interaction studies (Ihab Shawish et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIMYXNSLKBBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



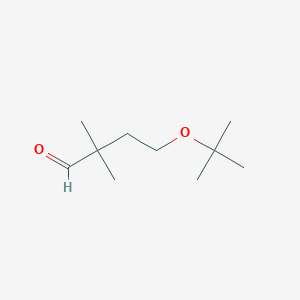
![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
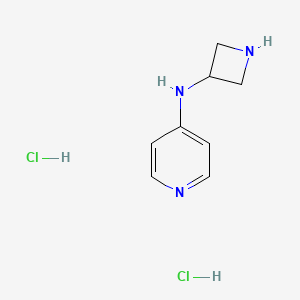
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)



